Ceperognastat

Description

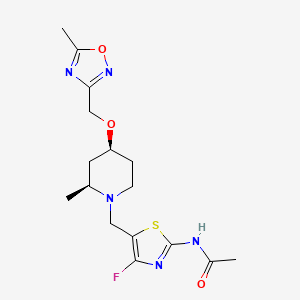

Structure

2D Structure

3D Structure

Properties

CAS No. |

2241514-56-5 |

|---|---|

Molecular Formula |

C16H22FN5O3S |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m0/s1 |

InChI Key |

FRVXHWNHGWUTQO-CABZTGNLSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |

Canonical SMILES |

CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Inhibition of O-GlcNAcase by LY3372689: A Technical Overview

This technical guide provides a comprehensive overview of the in vitro inhibition of O-GlcNAcase (OGA) by the novel inhibitor, LY3372689 (also known as ceperognastat). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Data Presentation

The inhibitory activity of LY3372689 on OGA has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: In Vitro Inhibition and Binding Affinity of LY3372689 against O-GlcNAcase

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.97 nM | OGA in vitro enzyme assay | [1] |

| KD | 0.18 nM | OGA kinetic assay (Surface Plasmon Resonance) | [1] |

| Half-life (from SPR) | 6.5 h | OGA kinetic assay (Surface Plasmon Resonance) | [1] |

Table 2: In Vivo and Clinical Pharmacodynamic Properties of LY3372689

| Parameter | Value | Assay Type | Species | Reference |

| Enzyme Occupancy (EO) | > 90% | PET Imaging | Rat | [2][3][4] |

| Enzyme Occupancy (EO) | > 90% at 24h post-highest dose | PET Imaging | Human | [3][5] |

| EC50 (from brain EO) | 0.1 ng/mL | PET Imaging | Human | [1] |

Signaling Pathway and Mechanism of Action

LY3372689 is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[6][7] In the context of neurodegenerative diseases like Alzheimer's, the tau protein is a key substrate for O-GlcNAcylation.[6][7] Increased O-GlcNAcylation of tau has been shown to be inversely correlated with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[7] By inhibiting OGA, LY3372689 increases the levels of O-GlcNAcylated tau, which is thought to stabilize the protein in a non-pathogenic form.[6]

Experimental Protocols

While the precise, proprietary protocols used by Eli Lilly for the characterization of LY3372689 are not publicly available, the following sections describe detailed, representative methodologies for the key in vitro experiments based on standard practices in the field.

OGA Enzymatic Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against OGA using a fluorogenic substrate.

Objective: To determine the concentration of LY3372689 required to inhibit 50% of OGA enzymatic activity.

Materials:

-

Recombinant human OGA enzyme

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, 4-MUG)

-

Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 1 mM DTT)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

LY3372689 stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of LY3372689 in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO) and a no-enzyme control.

-

Enzyme and Substrate Preparation: Dilute the recombinant human OGA enzyme and the 4-MUG substrate to their final working concentrations in the assay buffer.

-

Reaction Initiation: To each well of the 96-well plate, add the LY3372689 dilutions (or controls). Then, add the diluted OGA enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the cleaved 4-methylumbelliferone product.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percentage of OGA inhibition versus the logarithm of the LY3372689 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for KD Determination

This protocol outlines the general procedure for determining the dissociation constant (KD) of an inhibitor for OGA using Surface Plasmon Resonance (SPR), which measures real-time binding kinetics.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD = kd/ka) of LY3372689 binding to OGA.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, which allows for amine coupling)

-

Recombinant human OGA enzyme

-

LY3372689 in a range of concentrations

-

Running Buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Inject the recombinant human OGA enzyme (the ligand) over the activated surface. The primary amines on the OGA will form covalent bonds with the activated surface.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared in the same way but without the OGA enzyme to allow for background subtraction.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of LY3372689 (the analyte) in the running buffer.

-

Inject the different concentrations of LY3372689 over both the OGA-immobilized and the reference flow cells at a constant flow rate. This is the association phase .

-

After the injection of LY3372689, flow the running buffer over the sensor chip. This is the dissociation phase , where the dissociation of the inhibitor from the enzyme is monitored.

-

-

Surface Regeneration (if necessary):

-

If the inhibitor does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be injected to remove any remaining bound analyte before the next injection. The stability of the immobilized OGA to the regeneration solution must be confirmed.

-

-

Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).

-

After subtracting the reference channel signal, the resulting sensorgrams are analyzed using the instrument's software.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The dissociation constant (KD) is calculated as the ratio of the dissociation rate to the association rate (KD = kd/ka).

-

References

- 1. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biochemical strategies to explore the substrate recognition of O-GlcNAc cycling enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

Ceperognastat (LY3372689): A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceperognastat (LY3372689) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the O-GlcNAcase (OGA) enzyme. Developed by Eli Lilly and Company, it was investigated as a potential therapeutic for tauopathies, including Alzheimer's disease. The primary mechanism of action involves the inhibition of OGA, leading to an increase in O-GlcNAcylation of the tau protein. This post-translational modification is inversely correlated with the hyperphosphorylation of tau, a pathological hallmark of Alzheimer's disease. This whitepaper provides a comprehensive overview of the discovery, synthesis, and key preclinical and clinical data of this compound.

Discovery and Rationale

This compound was identified through a multidisciplinary approach that included high-throughput screening, fragment-based screening, and virtual screening efforts to identify competitive, active-site inhibitors of the OGA enzyme.[1] This extensive discovery process, coupled with synthetic chemistry and structure-based drug design, led to the identification of this compound as a lead candidate.[1][2]

The rationale for developing an OGA inhibitor stems from the "tau hypothesis" in Alzheimer's disease, which posits that the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key driver of neurodegeneration.[2] O-GlcNAcylation, the addition of O-linked β-N-acetylglucosamine to serine and threonine residues of proteins, is a dynamic post-translational modification that can compete with phosphorylation.[3] By inhibiting OGA, the enzyme responsible for removing O-GlcNAc, this compound aims to increase tau O-GlcNAcylation, thereby reducing its pathological hyperphosphorylation and subsequent aggregation.[2][3]

Mechanism of Action

This compound acts as a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc on various intracellular proteins, including the tau protein. The increased O-GlcNAcylation of tau is thought to interfere with the sites of pathological phosphorylation, thus reducing the formation of hyperphosphorylated tau species that are prone to aggregation.

Synthesis of this compound (LY3372689)

The chemical synthesis of this compound, N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide, is detailed in patent WO2018140299A1.[4] The synthesis involves a multi-step process to construct the core aminothiazole ring and subsequently couple it with the piperidine and oxadiazole moieties.

A plausible synthetic workflow is outlined below:

References

- 1. alzforum.org [alzforum.org]

- 2. CA3049141C - N-[4-fluoro-5-[[(2s,4s)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as oga inhibitor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2018140299A1 - N-[4-fluoro-5-[[(2s,4s)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as oga inhibitor - Google Patents [patents.google.com]

Preclinical Pharmacology of Ceperognastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceperognastat (LY3372689) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of O-GlcNAcase (OGA). OGA is the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. In the context of Alzheimer's disease and other tauopathies, the O-GlcNAcylation of tau protein is of particular interest. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation into pathological neurofibrillary tangles, a hallmark of these neurodegenerative conditions. By inhibiting OGA, this compound aims to increase tau O-GlcNAcylation, thereby preventing tau pathology and slowing disease progression. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound's mechanism of action is centered on the competitive inhibition of the O-GlcNAcase (OGA) enzyme. This inhibition leads to an increase in the post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc). A key substrate for this modification is the tau protein. Hyperphosphorylated tau is the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease. O-GlcNAcylation and phosphorylation of tau can occur on the same or adjacent serine/threonine residues, suggesting a competitive relationship. By increasing O-GlcNAcylation, this compound is hypothesized to reduce tau hyperphosphorylation and prevent its aggregation into pathological NFTs.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of enzymatic and cell-based assays to determine its potency, selectivity, and binding kinetics.

Data Presentation: In Vitro Activity and Selectivity

| Parameter | Species | Value | Reference |

| Ki (OGA) | Human | 0.4 nM | [1] |

| Mouse | 0.6 nM | [1] | |

| Selectivity vs. HexA | Human | >250,000-fold | [1] |

| Selectivity vs. HexB | Human | >250,000-fold | [1] |

| Binding Affinity (KD) | Human OGA | 133 pM | [1] |

| Association Rate (kon) | Human OGA | 1.968e+5 M⁻¹s⁻¹ | [1] |

| Dissociation Rate (koff) | Human OGA | 2.622e-5 s⁻¹ | [1] |

| In Vitro OGA Residence t1/2 | Human OGA | 7.3 hours | [1] |

| hERG Inhibition (IC50) | 81 µM | [1] |

Experimental Protocols

The inhibitory activity of this compound against purified human and mouse OGA was determined using a fluorogenic substrate-based assay.

-

Enzyme Source: Recombinant human OGA and mouse OGA.

-

Substrate: A fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).

-

Assay Principle: OGA cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to OGA activity.

-

Procedure:

-

Varying concentrations of this compound were pre-incubated with the OGA enzyme in assay buffer.

-

The enzymatic reaction was initiated by the addition of the MUG substrate.

-

The fluorescence of 4-MU was measured kinetically over time using a fluorescence plate reader.

-

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values were derived from the IC50 values using the Cheng-Prusoff equation.

-

The selectivity of this compound was assessed against the functionally related lysosomal hexosaminidases, HexA and HexB, using a similar fluorogenic assay.

-

Enzyme Source: Purified human HexA and HexB.

-

Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate for HexA and MUG for HexB.

-

Procedure: The assay was performed as described for the OGA inhibition assay, with the respective enzymes and substrates.

The binding affinity and kinetics of this compound to human OGA were determined using SPR.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized OGA).

-

Procedure:

-

Recombinant human OGA was immobilized on a sensor chip.

-

A series of this compound concentrations were flowed over the chip surface.

-

Association (kon) and dissociation (koff) rates were measured.

-

The equilibrium dissociation constant (KD) was calculated as koff/kon.

-

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in rodent models to assess its ability to engage the OGA target in the brain and modulate downstream biomarkers.

Data Presentation: In Vivo Target Engagement and Pharmacodynamics

| Parameter | Species | Dosing | Value | Reference |

| Brain OGA Enzyme Occupancy (EC80) | Rat (Sprague-Dawley) | Acute oral | 5.9 nM (plasma concentration) | [1] |

| Mouse (P301S) | 10-day continuous s.c. | 5.2 nM (plasma concentration) | [1] | |

| Brain Protein O-GlcNAcylation | Mouse (P301S) | 10-day continuous s.c. | Dose-dependent increase | [1] |

| Brain Tau O-GlcNAcylation | Mouse (P301S) | 10-day continuous s.c. | Dose-dependent increase | [1] |

Experimental Protocols

The relationship between this compound plasma concentration and brain OGA occupancy was determined in rats and mice.

-

Animal Models: Sprague-Dawley rats and P301S transgenic mice (a model of tauopathy).

-

Dosing:

-

Rats: Single oral gavage.

-

Mice: Continuous subcutaneous infusion for 10 days via osmotic mini-pumps.

-

-

Sample Collection: Plasma and brain tissue were collected at various time points after dosing.

-

Enzyme Occupancy Measurement: A radioligand binding assay was used. Brain homogenates were incubated with a radiolabeled OGA tracer. The displacement of the tracer by ex vivo this compound was measured to calculate the percentage of OGA occupancy.

-

Data Analysis: The relationship between plasma concentration and enzyme occupancy was fitted to a sigmoid Emax model to determine EC50 and EC80 values.

The effect of this compound on brain protein and tau O-GlcNAcylation was assessed in P301S mice.

-

Animal Model: P301S transgenic mice.

-

Dosing: Continuous subcutaneous infusion for 10 days.

-

Sample Processing: Brain tissue was homogenized and fractionated.

-

O-GlcNAc Measurement:

-

Total Protein O-GlcNAcylation: Western blot analysis using an antibody specific for O-GlcNAc modified proteins.

-

Tau O-GlcNAcylation: Tau protein was immunoprecipitated from brain lysates, followed by Western blot analysis for O-GlcNAc.

-

-

Data Analysis: The intensity of the O-GlcNAc signal was quantified and normalized to a loading control.

Preclinical Pharmacokinetics

While a comprehensive public dataset on the preclinical pharmacokinetics of this compound is limited, the available information indicates that it possesses properties consistent with an orally administered CNS drug, including high solubility and permeability. The in vivo studies in rats and mice demonstrated sufficient plasma and brain exposure to achieve high levels of OGA enzyme occupancy.

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a highly potent and selective inhibitor of the OGA enzyme. It exhibits favorable in vitro binding kinetics with a long residence time on the target. In vivo, this compound effectively crosses the blood-brain barrier and achieves high and sustained OGA occupancy in the brain at tolerable doses. This target engagement leads to a dose-dependent increase in the O-GlcNAcylation of total brain proteins and, importantly, the tau protein in a relevant animal model of tauopathy. These preclinical findings provided a strong rationale for the clinical development of this compound as a potential therapeutic agent for Alzheimer's disease and other tau-related neurodegenerative disorders. However, it is important to note that despite the promising preclinical profile, the clinical development of this compound was discontinued.

References

Ceperognastat's Effect on Tau Protein O-GlcNAcylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceperognastat (LY3372689) is a potent, orally active, and central nervous system (CNS)-penetrant inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. The therapeutic hypothesis posits that enhancing tau O-GlcNAcylation can interfere with its aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease and other tauopathies.

This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound's effect on tau protein O-GlcNAcylation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While preclinical studies demonstrated a clear target engagement and modulation of tau O-GlcNAcylation, the Phase 2 PROSPECT-ALZ clinical trial in early symptomatic Alzheimer's disease did not meet its primary cognitive endpoints, despite showing some positive changes in biomarkers. This guide aims to equip researchers with a thorough understanding of the scientific foundation and experimental methodologies related to the investigation of this compound and its impact on tau biology.

Mechanism of Action

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it. In the context of tauopathies, increased O-GlcNAcylation of tau is thought to compete with phosphorylation at certain sites, thereby reducing tau's propensity to misfold and aggregate into pathological NFTs.[1]

This compound is a small molecule inhibitor that specifically targets and inhibits the enzymatic activity of OGA. This inhibition leads to an accumulation of O-GlcNAcylated proteins, including tau, thereby aiming to restore a more physiological state and mitigate tau pathology.

References

Structural Biology of Ceperognastat Binding to O-GlcNAcase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions between the O-GlcNAcase (OGA) inhibitor, Ceperognastat (also known as LY3372689), and its target enzyme. This compound has been investigated as a potential therapeutic agent for tauopathies such as Alzheimer's disease. Its mechanism of action involves the inhibition of OGA, leading to an increase in the O-GlcNAcylation of tau protein, a post-translational modification that has been shown to reduce tau pathology.[1] This document summarizes the key quantitative data, details the experimental methodologies used to elucidate the binding mechanism, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and kinetics of this compound for OGA have been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data from these studies.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity | ||||

| Ki | 1.8 - 2.4 nM | Human, Mouse, Rat, Dog | Competition Radioligand Binding Assay | [1] |

| KD | 133 pM | Human | Surface Plasmon Resonance (SPR) | [1] |

| Kinetics | ||||

| kon (Association Rate) | 1.968 x 105 M-1s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |

| koff (Dissociation Rate) | 2.622 x 10-5 s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |

| In vitro Residence Time (t1/2) | 7.3 hours | Human | Surface Plasmon Resonance (SPR) | [1] |

| In Vitro Potency | ||||

| IC50 | 124 nM (for precursor aminothiazole 1) | Not Specified | Enzyme Inhibition Assay | [1] |

| Crystallographic Data | ||||

| PDB ID | 9BA9 | Human | X-ray Diffraction | |

| Resolution | 2.75 Å | Human | X-ray Diffraction |

Signaling Pathway and Mechanism of Action

This compound is a competitive, active-site inhibitor of OGA. By blocking the catalytic activity of OGA, this compound prevents the removal of O-GlcNAc modifications from intracellular proteins, including the microtubule-associated protein tau. Increased O-GlcNAcylation of tau is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, which are a hallmark of Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the structural and functional characterization of this compound's interaction with OGA.

X-ray Crystallography

The three-dimensional structure of the this compound-OGA complex was determined by X-ray crystallography, providing atomic-level insights into the binding mode of the inhibitor.

Experimental Workflow:

Detailed Methodology:

While the specific crystallization conditions for the PDB entry 9BA9 have not been detailed in the primary publication, a general protocol for obtaining crystals of protein-ligand complexes is as follows:

-

Protein Expression and Purification: Human OGA is expressed, typically in an E. coli or insect cell system, and purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Complex Formation: The purified OGA is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The this compound-OGA complex is subjected to high-throughput crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop). This involves mixing the complex with a variety of precipitant solutions containing different salts, polymers (e.g., polyethylene glycols), and buffers at various pH values.

-

Crystal Optimization: Initial crystal hits are optimized by refining the precipitant concentrations, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known OGA structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates of the this compound-OGA complex.

Surface Plasmon Resonance (SPR)

SPR was utilized to determine the binding kinetics (on- and off-rates) and affinity (KD) of this compound to human OGA.[1]

Experimental Workflow:

Detailed Methodology:

-

Immobilization: Purified human OGA is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected over the surface, and the association is monitored in real-time as a change in response units (RU). Following the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the inhibitor.

-

Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer to remove any remaining bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Competition Radioligand Binding Assay

This assay was used to determine the binding affinity (Ki) of this compound to OGA from different species.[1]

Detailed Methodology:

-

Membrane Preparation: Brain homogenates from human, mouse, rat, and dog are prepared as the source of OGA.

-

Assay Setup: A fixed concentration of a tritiated OGA-specific radioligand is incubated with the brain homogenates in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Scintillation Counting: The radioactivity retained on the filter mat is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

Ceperognastat for Alzheimer's Disease: A Technical Whitepaper on Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the basic and clinical research surrounding Ceperognastat (LY3372689), an investigational inhibitor of the O-GlcNAcase (OGA) enzyme for the potential treatment of Alzheimer's disease. This compound was designed to mitigate tau pathology, a hallmark of Alzheimer's disease, by increasing the O-GlcNAcylation of the tau protein. This whitepaper synthesizes available preclinical and clinical data, details experimental methodologies, and presents key signaling pathways and workflows.

Introduction: The Rationale for OGA Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The O-GlcNAcylation of tau, a post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues, is inversely related to its phosphorylation. Increased O-GlcNAcylation has been shown to reduce tau aggregation and pathology in preclinical models.[1][2] The enzyme O-GlcNAcase (OGA) removes O-GlcNAc from proteins, including tau. Therefore, inhibiting OGA presents a promising therapeutic strategy to increase tau O-GlcNAcylation and thereby reduce the formation of neurofibrillary tangles.[1][2]

This compound is a potent, central nervous system (CNS)-penetrant, and orally bioavailable small molecule inhibitor of OGA.[1] It was developed to slow the progression of Alzheimer's disease by targeting the underlying tau pathology.[1]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the OGA enzyme. By blocking the active site of OGA, this compound prevents the removal of O-GlcNAc from tau and other proteins. This leads to an increase in O-GlcNAcylated tau, which is less prone to hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.

Preclinical Research

In Vitro Characterization

This compound's potency and binding affinity for the OGA enzyme were characterized through a series of in vitro assays.

Data Presentation: In Vitro Activity of this compound

| Parameter | Species | Brain Tissue | Value (nM) |

| Binding Affinity (Ki) | Human | Alzheimer's Disease | 1.8 |

| Human | Age-matched Control | 2.4 | |

| Rat | N/A | 1.9 | |

| Mouse | N/A | 2.1 | |

| OGA IC50 | Human | N/A | 124 |

Note: Data extracted from Kielbasa et al., 2024.[1]

Experimental Protocols

-

Competition Radioligand-Binding Assays: Detailed protocol not fully available in the provided search results. Generally, these assays involve incubating a radiolabeled ligand that binds to OGA with the enzyme in the presence of varying concentrations of the unlabeled competitor (this compound). The amount of radioligand binding is then measured to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is calculated.[3][4][5]

-

Surface Plasmon Resonance (SPR) Assay: Detailed protocol not fully available in the provided search results. SPR is a label-free technique used to measure binding kinetics. In this context, purified OGA enzyme would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time to determine the association (on-rate) and dissociation (off-rate) constants, from which the binding affinity is calculated.[2][6][7]

In Vivo Preclinical Studies in a Tauopathy Mouse Model

The efficacy of this compound in a living organism was evaluated using the rTg4510 mouse model, which overexpresses a mutant form of human tau and develops age-dependent neurofibrillary tangles and cognitive deficits.[8][9][10]

Data Presentation: In Vivo Target Engagement

| Parameter | Species | Method | Result |

| Brain OGA Enzyme Occupancy | Rat | PET Imaging with LSN3291920 | >90% |

| Brain O-GlcNAc Levels | Rodents | Not specified | ~1.5-fold increase with 80% OGA occupancy |

Note: Data extracted from Kielbasa et al., 2024 and Alzforum.[1][2]

Experimental Protocols

-

Animal Model: rTg4510 mice, which express human tau with the P301L mutation, were used to model tauopathy.[8][9][10]

-

In Vivo OGA Enzyme Occupancy: Detailed protocol not fully available in the provided search results. Brain OGA enzyme occupancy was measured using positron emission tomography (PET) imaging with a specific radioligand for OGA. In rats, a non-fluorinated analog of [18F]LSN3316612, LSN3291920, was used.[11] The displacement of the radioligand by this compound allows for the quantification of enzyme occupancy.

Clinical Research

This compound has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Clinical Trials in Healthy Volunteers

Four Phase 1 studies were conducted to assess the safety, tolerability, pharmacokinetics (PK), and OGA enzyme occupancy of this compound in healthy volunteers.[1]

Data Presentation: Phase 1 OGA Enzyme Occupancy in Healthy Volunteers

| Dose | Time Point | Mean Brain OGA Occupancy |

| 5 mg (single dose) | 2 hours | 98% |

| 5 mg (single dose) | 24 hours | 93% |

| 1 mg (single dose) | 2 hours | 97% |

| 1 mg (single dose) | 24 hours | 81% |

| 1 mg (single dose) | 30 hours | 68% |

| 1 mg (single dose) | 54 hours | 30% |

| 1 mg (daily for 14 days) | 24 hours post-dose 1 | 84% |

| 1 mg (daily for 14 days) | 24 hours post-dose 14 | 84% |

Note: Data extracted from Shcherbinin et al., 2020.[11]

Experimental Protocols

-

Study Design: The Phase 1 trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies.[12][13] These were randomized, placebo-controlled, and double-blind in design.[12]

-

Participants: Healthy volunteers.[1]

-

Assessments: Safety was monitored through adverse event reporting, laboratory tests, electrocardiograms, and vital signs.[12] Pharmacokinetics were assessed through plasma sampling.[12]

-

OGA Enzyme Occupancy: Brain OGA occupancy was measured using PET imaging with the radioligand [18F]LSN3316612.[1][11]

PROSPECT-ALZ: Phase 2 Clinical Trial in Early Symptomatic Alzheimer's Disease

The PROSPECT-ALZ trial was a Phase 2 study designed to evaluate the efficacy and safety of this compound in individuals with early symptomatic Alzheimer's disease.[6][14]

Data Presentation: Key Outcomes of the PROSPECT-ALZ Phase 2 Trial

| Outcome Measure | This compound 0.75 mg vs. Placebo | This compound 3 mg vs. Placebo |

| Primary Endpoint: iADRS | Missed | Missed |

| Cognitive Decline | Not specified | Faster decline compared to placebo |

| Brain Atrophy (Hippocampal Volume Loss) | Slowed | Slowed |

| Tau Accumulation (Flortaucipir PET) | Not specified | Reduced in temporal lobe |

| Plasma p-tau217 | Lowered in low/medium tau population | Lowered in low/medium tau population |

| Serious Adverse Events | Higher incidence | Higher incidence |

Note: Data extracted from reports on the PROSPECT-ALZ trial.[6][9]

Experimental Protocols

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[14]

-

Participants: 327 individuals with early symptomatic Alzheimer's disease, stratified by baseline tau levels (low/medium and high).[9]

-

Intervention: Participants received 0.75 mg or 3 mg of this compound, or placebo, for 76 weeks.[9]

-

Primary Outcome: Change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS).[2]

-

Secondary and Exploratory Outcomes: Included other cognitive and functional scales, tau-PET imaging, MRI, and plasma biomarkers.[2]

Summary and Future Directions

This compound is a potent OGA inhibitor that demonstrated high target engagement in both preclinical and early clinical studies.[1] It effectively increased O-GlcNAcylation, a key mechanism for potentially reducing tau pathology. However, the Phase 2 PROSPECT-ALZ trial in patients with early symptomatic Alzheimer's disease did not meet its primary endpoint of slowing cognitive decline and, at the higher dose, was associated with a faster rate of decline compared to placebo.[6][9] Despite the disappointing clinical outcome, the trial did show some positive effects on biomarkers, including a reduction in brain atrophy and tau accumulation.[6][9]

The discordance between the biomarker and clinical outcomes raises important questions about the therapeutic window for OGA inhibition and the complexity of targeting tau pathology in Alzheimer's disease. Further research is needed to understand the reasons for the negative clinical results, including potential off-target effects or the possibility that the degree of OGA inhibition was not optimal. The development of this compound for Alzheimer's disease has been discontinued.[1] However, the learnings from the this compound program will be invaluable for the future development of tau-targeting therapies.

References

- 1. alzforum.org [alzforum.org]

- 2. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 7. biosensingusa.com [biosensingusa.com]

- 8. Frontiers | In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line [frontiersin.org]

- 9. Synaptic alterations in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of tau pathology in male rTg4510 mice fed with a curcumin derivative Shiga-Y5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. assets.ctfassets.net [assets.ctfassets.net]

The Role of O-GlcNAcase in Neurodegenerative Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-GlcNAcylation, the addition of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification that is increasingly implicated in the pathogenesis of several neurodegenerative diseases. This dynamic process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been observed in Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), suggesting that targeting this pathway may offer novel therapeutic avenues. This technical guide provides an in-depth overview of the role of OGA in neurodegenerative disease pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this burgeoning field.

Introduction to O-GlcNAc Cycling and its Importance in the Brain

O-GlcNAcylation is a key cellular regulatory mechanism analogous to phosphorylation, with which it can compete for the same or adjacent serine/threonine sites. The levels of O-GlcNAcylation are exquisitely sensitive to cellular nutrient status, as the substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which utilizes glucose. In the brain, a high-energy demanding organ, O-GlcNAcylation is particularly abundant and plays a crucial role in a multitude of neuronal processes, including synaptic plasticity, protein trafficking, and the stress response.

The enzyme at the heart of the removal of this modification, O-GlcNAcase (OGA), is therefore a critical regulator of cellular signaling. Alterations in OGA activity or expression can have profound effects on the O-GlcNAcylation status of thousands of proteins, thereby influencing their function, stability, and localization.

O-GlcNAcase in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles (NFTs). Evidence suggests that O-GlcNAcylation plays a protective role in AD pathogenesis.

OGA and Tau Pathology

One of the most studied aspects of O-GlcNAcylation in AD is its interplay with tau phosphorylation. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation at several sites associated with NFT formation.[1][2][3] Inhibition of OGA, leading to increased O-GlcNAcylation, has emerged as a promising therapeutic strategy to mitigate tau pathology.

Quantitative Data on the Effect of OGA Inhibition on Tau Phosphorylation:

| OGA Inhibitor | Model System | Tau Phosphorylation Site | Effect | Reference |

| Thiamet-G | Mouse Brain (in vivo) | Thr181, Thr212, Ser214, Ser262/356, Ser404, Ser409 | Decreased | [1][2][3] |

| Thiamet-G | Mouse Brain (in vivo) | Ser199, Ser202, Ser396, Ser422 | Increased | [1][2][3] |

| MK-8719 | rTg4510 mice | Total Tau (CSF) | Reduced | [4] |

| ASN90 | P301L tau transgenic mice | O-GlcNAcylated Tau | Increased | [5] |

OGA and Amyloid-β Pathology

O-GlcNAcylation also influences the processing of the amyloid precursor protein (APP). Increased O-GlcNAcylation has been shown to favor the non-amyloidogenic processing of APP, thereby reducing the production of Aβ peptides.

Altered OGA and O-GlcNAc Levels in AD Brain

Studies on post-mortem human brain tissue have yielded somewhat conflicting results regarding the overall levels of O-GlcNAcylation and OGA in AD. Some studies report a decrease in global O-GlcNAcylation, which is consistent with the glucose hypometabolism observed in AD brains.[6] Conversely, other studies have found increased O-GlcNAcylation, potentially as a compensatory response, and have observed a significant decrease in OGA protein levels in the inferior parietal lobule of AD patients.[7] A comprehensive quantitative proteomics analysis identified 131 altered O-GlcNAc peptides on 81 proteins in Alzheimer's brains compared to controls.[8][9]

Quantitative Data on OGA Activity and Levels in Alzheimer's Disease:

| Brain Region | Measurement | Change in AD vs. Control | Reference |

| Inferior Parietal Lobule | OGA Protein Levels | Decreased to 75% of control | [7] |

| Inferior Parietal Lobule | Cytosolic O-GlcNAcylation | 1.2-fold increase | [7] |

| Not Specified | OGA Protein Abundance | No significant change | [8] |

O-GlcNAcase in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates known as Lewy bodies, which are primarily composed of α-synuclein.

OGA and α-Synuclein Aggregation

Similar to tau, α-synuclein is a substrate for O-GlcNAcylation. In vitro studies have demonstrated that O-GlcNAcylation of α-synuclein can inhibit its aggregation and toxicity.[5][10][11] OGA inhibitors have been shown to promote the O-GlcNAcylation of α-synuclein in preclinical models.[12]

Effects of OGA Inhibition on α-Synuclein:

| OGA Inhibitor | Model System | Effect on α-Synuclein | Reference |

| ASN90 | Preclinical mouse model | Promoted O-GlcNAcylation | [12] |

| ASN90 | Preclinical mouse model | Reduced motor impairment and astrogliosis | [12] |

| Thiamet-G | In vitro | Blocks aggregation and toxicity | [5] |

O-GlcNAcase in Huntington's Disease

Huntington's disease is a genetic neurodegenerative disorder caused by an expansion of the polyglutamine tract in the huntingtin (Htt) protein. While research into the role of O-GlcNAcylation in HD is less extensive than in AD and PD, emerging evidence suggests its involvement.

OGA Inhibitors as a Therapeutic Strategy

The compelling preclinical data have spurred the development of potent and selective OGA inhibitors as potential therapeutics for neurodegenerative diseases. Several compounds have advanced to clinical trials.

Experimental Protocols

OGA Activity Assay

This protocol describes a fluorometric assay for measuring OGA activity in cell or tissue lysates using the substrate 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG).

Materials:

-

Cell or tissue lysate

-

OGA Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% Triton X-100, pH 6.5

-

4-MUG substrate stock solution (10 mM in DMSO)

-

Stop Solution: 0.5 M sodium carbonate, pH 10.5

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

In a 96-well plate, add 20-50 µg of protein lysate to each well. Bring the total volume to 50 µL with OGA Assay Buffer.

-

Prepare a blank for each sample containing the same amount of lysate but without the 4-MUG substrate.

-

Initiate the reaction by adding 50 µL of 2X 4-MUG working solution (e.g., 200 µM in OGA Assay Buffer) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the fluorescence on a microplate reader.

-

Calculate OGA activity based on a standard curve generated with 4-Methylumbelliferone.

Western Blotting for O-GlcNAc Detection

This protocol outlines the detection of total O-GlcNAcylated proteins in neuronal cell lysates by Western blotting.[13][14][15][16]

Materials:

-

Neuronal cell lysate

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% BSA or non-fat dry milk in TBST

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse neuronal cells in Lysis Buffer on ice.

-

Determine protein concentration and normalize samples.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image.

Immunohistochemistry for OGA in Mouse Brain

This protocol provides a general guideline for the immunohistochemical staining of OGA in mouse brain sections.[17][18][19][20]

Materials:

-

Perfused and fixed mouse brain tissue, sectioned on a cryostat or vibratome

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS

-

Blocking Buffer: 5% normal goat serum in Permeabilization Buffer

-

Primary Antibody: Anti-OGA antibody

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash brain sections three times in PBS.

-

Permeabilize the sections in Permeabilization Buffer for 15 minutes.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-OGA antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light.

-

Wash the sections three times in PBS.

-

Counterstain with DAPI for 10 minutes.

-

Wash the sections twice in PBS.

-

Mount the sections on slides with mounting medium and coverslip.

-

Image using a fluorescence or confocal microscope.

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of OGA in neurodegenerative disease pathways.

Conclusion

The evidence strongly suggests that O-GlcNAcase plays a pivotal role in the molecular pathways underlying major neurodegenerative diseases. Its ability to modulate the post-translational modification status of key pathological proteins like tau and α-synuclein positions it as a high-value therapeutic target. The development of OGA inhibitors has shown considerable promise in preclinical models, and ongoing clinical trials will be crucial in determining their efficacy in human patients. This technical guide provides a foundational resource for researchers and drug developers to further explore the therapeutic potential of targeting OGA in the fight against neurodegenerative diseases. Future research should focus on elucidating the precise site-specific interplay between O-GlcNAcylation and phosphorylation on pathogenic proteins, as well as understanding the long-term consequences of systemic OGA inhibition.

References

- 1. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation [summit.sfu.ca]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Synuclein O-GlcNAcylation alters aggregation and toxicity, revealing certain residues as potential inhibitors of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-GlcNAc modification blocks the aggregation and toxicity of the protein α-synuclein associated with Parkinson's disease [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 18. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 19. docs.abcam.com [docs.abcam.com]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Ceperognastat in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceperognastat (also known as LY3372689) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins, including the microtubule-associated protein tau.[2] In neurodegenerative diseases such as Alzheimer's, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles, a hallmark pathology.[1] By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau, which has been shown to reduce tau phosphorylation and aggregation.[3] These application notes provide a detailed experimental protocol for the use of this compound in a cell culture setting to investigate its effects on protein O-GlcNAcylation and tau phosphorylation.

Mechanism of Action: OGA Inhibition

This compound functions by binding to the active site of OGA, preventing it from removing O-GlcNAc modifications from substrate proteins. This leads to an accumulation of O-GlcNAcylated proteins within the cell, altering various signaling pathways and cellular processes. The primary therapeutic hypothesis for this compound in the context of tauopathies is that increased O-GlcNAcylation of tau will compete with phosphorylation, thereby reducing the hyperphosphorylation that drives its aggregation and subsequent neurotoxicity.

References

- 1. Discovery and clinical translation of this compound, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ALZFORUM [alzforum.org]

- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ceperognastat in Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceperognastat (formerly LY3372689) is a potent, central nervous system (CNS)-penetrant, small-molecule inhibitor of O-GlcNAcase (OGA).[1][2][3][4][5] OGA is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of various intracellular proteins, including tau. In the context of Alzheimer's disease and other tauopathies, increasing O-GlcNAcylation of tau is a therapeutic strategy aimed at reducing tau hyperphosphorylation and aggregation, which are key pathological hallmarks of the disease.[1][2][3][4] Preclinical studies in mouse models of tauopathy have demonstrated that this compound effectively engages its target in the brain, leading to increased O-GlcNAcylation of tau.[1][3][6][7]

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical mouse models of Alzheimer's disease, with a focus on the P301S and rTg4510 tauopathy models. The protocols outlined below are based on published preclinical data and standard laboratory practices.

Mechanism of Action

This compound functions by inhibiting the OGA enzyme. This inhibition leads to an accumulation of O-GlcNAc on various proteins, including tau. Increased O-GlcNAcylation of tau is hypothesized to interfere with the hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles (NFTs) and reducing tau-mediated neurodegeneration.

References

- 1. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | ALZFORUM [alzforum.org]

- 6. Discovery and clinical translation of this compound, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Rodent Studies with Ceperognastat (LY3372689)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceperognastat (also known as LY3372689) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the levels of O-GlcNAcylation on various intracellular proteins, including the microtubule-associated protein tau.[1] In the context of neurodegenerative diseases like Alzheimer's, the hyperphosphorylation of tau is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its aggregation and pathology.[2] this compound has been investigated in preclinical rodent models to assess its target engagement, pharmacokinetics, and pharmacodynamic effects.[1][3]

These application notes provide a summary of reported dosages and protocols for the use of this compound in in vivo rodent studies, based on published preclinical data.

Mechanism of Action

This compound functions by competitively inhibiting the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc modifications on nuclear and cytosolic proteins, including tau. This post-translational modification is thought to interfere with the hyperphosphorylation of tau, thereby reducing the formation of neurofibrillary tangles (NFTs), a key neuropathological feature of Alzheimer's disease.[1][2]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in preclinical rodent models.

Table 1: this compound Dosage in Rat Studies

| Species/Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |

| Sprague-Dawley Rat | Single Oral Gavage | 0.001 - 3 mg/kg | Single dose | Dose-dependent increase in brain OGA enzyme occupancy, with >90% occupancy achieved. | [1][3] |

Table 2: this compound Dosage in Mouse Studies

| Species/Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |

| P301S Tau Transgenic Mouse | Continuous Subcutaneous Infusion | 0.05 - 10 mg/kg/day | 10 days | Dose-dependent increase in brain OGA enzyme occupancy. | [3] |

Experimental Protocols

Protocol 1: Single Oral Dose Administration in Rats for Pharmacokinetic/Pharmacodynamic Studies

This protocol is designed to assess the relationship between plasma concentration and brain OGA enzyme occupancy following a single oral dose of this compound.

Materials:

-

This compound (LY3372689)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male or female, age/weight appropriate for the study)

-

Oral gavage needles

-

Standard laboratory equipment for animal housing and handling

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least 7 days prior to the experiment.

-

Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver doses ranging from 0.001 to 3 mg/kg in a constant volume).

-

Dosing: Administer a single dose of the this compound suspension or vehicle to the rats via oral gavage.

-

Sample Collection: At predetermined time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood samples for pharmacokinetic analysis and brain tissue (e.g., cortex) for pharmacodynamic analysis (OGA occupancy).

-

Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS). Process brain tissue to measure OGA enzyme occupancy using an appropriate assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and clinical translation of this compound, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and clinical translation of this compound, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Ceperognastat Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceperognastat (LY3372689) is a potent, orally active, and central nervous system (CNS)-penetrant small molecule inhibitor of O-GlcNAcase (OGA). By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the tau protein, which is implicated in the pathology of Alzheimer's disease and other tauopathies. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo laboratory settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[4-fluoro-5-[[2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide | [1] |

| Synonyms | LY3372689 | [1][2] |

| Molecular Formula | C₁₆H₂₂FN₅O₃S | [1] |

| Molecular Weight | 383.44 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 250 mg/mL (651.99 mM) (Requires sonication) pH 7.5 Phosphate Buffer: 1.36 mg/mL | [2][3] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT). This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulatory mechanism for a multitude of cellular processes. In the context of neurodegenerative diseases, the tau protein is a critical substrate for O-GlcNAcylation. Hyperphosphorylation of tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau, thereby preventing its pathological aggregation.[3][4]

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended for high concentrations in DMSO)

-

Calibrated pipettes and sterile tips

-

Analytical balance

Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mM)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. Adjust the volumes and mass as needed for your desired concentration.

Workflow for Preparing a 50 mM this compound Stock Solution in DMSO:

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 383.44 g/mol

-

To prepare 1 mL of a 50 mM stock solution:

-

Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * 383.44 g/mol * 1000 mg/g = 19.17 mg

-

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out the calculated mass of this compound powder and add it to the tube.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[2]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. This compound has demonstrated nanomolar potency in cellular assays.[1] A typical starting point for in vitro experiments could be in the low nanomolar to low micromolar range.

Important Considerations:

-

To avoid precipitation of the compound, it is recommended to perform serial dilutions in the cell culture medium.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example Dilution Series:

-

Prepare an intermediate dilution of the 50 mM stock solution in cell culture medium. For example, dilute the 50 mM stock 1:1000 in medium to obtain a 50 µM solution.

-

Use this 50 µM solution to prepare a range of final working concentrations. For instance, for a final concentration of 50 nM, dilute the 50 µM solution 1:1000 in the final volume of cell culture medium.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | Protect from moisture. |

| 4°C | 2 years | For shorter-term storage. | |

| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for short-term storage. |

While no specific data on light sensitivity is available, it is good laboratory practice to protect the solid compound and its solutions from direct light by using amber vials or by wrapping tubes in aluminum foil.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these guidelines, researchers can ensure the accurate and effective use of this compound in their laboratory experiments, leading to reliable and reproducible data.

References

- 1. alzforum.org [alzforum.org]

- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and clinical translation of this compound, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Ceperognastat in Tissue

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Ceperognastat in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.

Introduction

This compound (LY3372689) is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, which has been investigated as a potential therapeutic agent for tauopathies such as Alzheimer's disease.[1][2] The mechanism of action involves the inhibition of OGA, leading to an increase in O-GlcNAcylation of the tau protein. This post-translational modification is thought to reduce the formation of neurotoxic tau aggregates.[1] Accurate quantification of this compound in tissue, particularly brain tissue, is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding its distribution and target engagement in the central nervous system.[3]

Principle of the Method

The analytical method described here employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[3][4] The protocol involves the homogenization of tissue, followed by protein precipitation and liquid-liquid extraction to isolate this compound. The extracted analyte is then separated from endogenous components using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as an OGA inhibitor.

Experimental Workflow

Caption: Experimental workflow for this compound analysis in tissue.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the LC-MS/MS method for this compound in brain tissue.

| Parameter | Recommended Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Recovery | >80% |

| Matrix Effect | Within ±15% |

Detailed Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Control tissue (e.g., blank brain tissue from untreated animals)

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of tissue.

-

Add 400 µL of cold PBS (1:4 w/v).

-

Homogenize the tissue until a uniform suspension is obtained. Keep samples on ice during this process.

-

-

Protein Precipitation and Extraction:

-

Pipette 50 µL of the tissue homogenate into a microcentrifuge tube.

-

Add 200 µL of the IS working solution (10 ng/mL in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of methyl tert-butyl ether to the supernatant.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | Hypothetical: m/z 384.2 -> 198.1 |

| MRM Transition (this compound-d4) | Hypothetical: m/z 388.2 -> 202.1 |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Note: The MRM transitions are hypothetical and should be optimized based on the infusion of the analytical standard.

Calibration Curve and Quality Control Samples

-

Prepare calibration standards by spiking blank tissue homogenate with appropriate concentrations of the this compound working standard solutions.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples along with the unknown samples as described in the sample preparation section.

Data Analysis and Method Validation

-

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][5][6] This includes assessing selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[1][5][6]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in tissue samples. The described protocol, when properly validated, can be a valuable tool for researchers in the field of neuropharmacology and drug development to accurately assess the tissue distribution and pharmacokinetics of this OGA inhibitor.

References

- 1. fda.gov [fda.gov]

- 2. hhs.gov [hhs.gov]